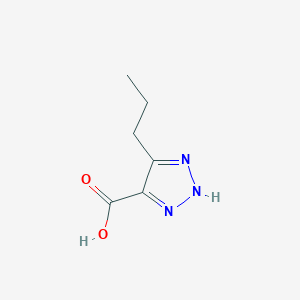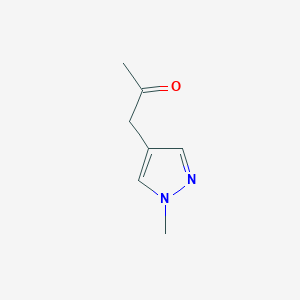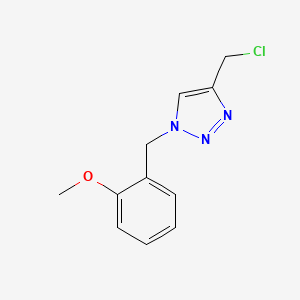
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole (CMMBT) is an organochlorine compound that has recently gained attention in the scientific community due to its unique properties and potential applications. CMMBT has been studied for its use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Triazole compounds, including derivatives similar to 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole, are synthesized through various routes involving reactions with chloromethyl methyl ether, methyl chloroformate, and benzyl chloride among others. Such processes yield products substituted at specific nitrogen atoms, demonstrating the versatility of triazole chemistry in producing a wide range of functionalized compounds (Iddon & Nicholas, 1996).
Biological Activity
- Novel heterocyclic compounds derived from triazole precursors have been synthesized and evaluated for their lipase and α-glucosidase inhibition capabilities. This indicates the potential of triazole derivatives in developing therapeutic agents against diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Material Science Applications
- The study of intermolecular interactions, including lp⋯π interactions in derivatives of 1,2,4-triazoles, showcases the importance of triazole derivatives in material science for understanding molecular stability and designing new materials with specific properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Chemical Reactions and Mechanisms
- Triazolyl-functionalized compounds are synthesized through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole, highlighting its utility as an intermediate for generating energetic salts with potential applications in materials chemistry and energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Corrosion Inhibition
- Newly synthesized triazoles, including those similar to the 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole, have been studied as corrosion inhibitors of mild steel in acidic conditions. These studies reveal the potential of triazole derivatives in protecting metals from corrosion, a crucial aspect in industrial applications (Yan, Lin, Zhang, Zhou, Wu, & Cai, 2017).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(2-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-5-3-2-4-9(11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKSHEFPWDBKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



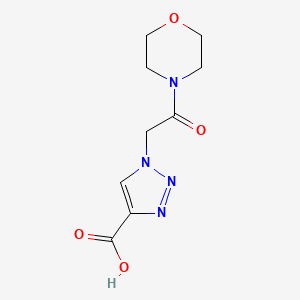

![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)

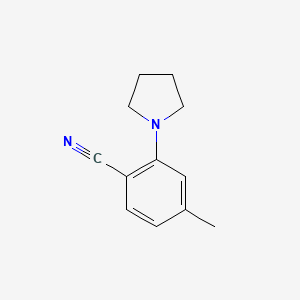


![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)


![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)
